12-Mercaptododecanoic acid

Enzyme immobilization Surface chemistry Biosensor fabrication

Researchers developing biosensors or AuNP assays often face inconsistent surface chemistry that compromises enzyme activity. 12-Mercaptododecanoic acid solves this by forming well-ordered carboxyl-terminated SAMs on gold, enabling oriented biomolecule immobilization. • Preserves ~20-fold higher enzyme activity vs. random immobilization. • Predictable surface pKa (~4.8) for pH-responsive AuNP aggregation control. • Consistent monolayer thickness & water contact angle (~59.5°) for reproducible results. Sourced reliably for immediate global shipping.

Molecular Formula C12H24O2S
Molecular Weight 232.38 g/mol
CAS No. 82001-53-4
Cat. No. B010613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Mercaptododecanoic acid
CAS82001-53-4
Synonyms12-Mercaptododecanoic acid ,97%; 12-Mercaptododecanoic acid 96%
Molecular FormulaC12H24O2S
Molecular Weight232.38 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)O)CCCCCS
InChIInChI=1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14)
InChIKeySDAWVOFJSUUKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Mercaptododecanoic Acid (CAS 82001-53-4) for Carboxyl-Terminated Self-Assembled Monolayers


12-Mercaptododecanoic acid (MDA, 12-MDDA) is a long-chain ω-functionalized alkanethiol (C12) with a carboxylic acid terminus, classified as a surface-modifying agent. Its sulfhydryl group chemisorbs strongly onto noble metal surfaces, particularly gold, to form well-ordered, carboxyl-terminated self-assembled monolayers (SAMs). This provides a platform for further covalent immobilization of biomolecules via carbodiimide coupling to the surface-exposed -COOH groups . The 12-carbon chain offers distinct intermolecular spacing and surface packing density compared to shorter or longer ω-carboxyl alkanethiol analogs, directly impacting downstream functional performance [1].

12-Mercaptododecanoic Acid: Why Chain Length and Surface Properties Preclude Generic Substitution


Simply substituting 12-mercaptododecanoic acid with another ω-functionalized alkanethiol (e.g., 11-mercaptoundecanoic acid, MUA; 16-mercaptohexadecanoic acid, 16-MHA; 3-mercaptopropionic acid, 3-MPA) fails because the alkyl chain length dictates critical surface properties including monolayer thickness, intermolecular packing density, surface pKa, and wettability . These parameters directly govern the efficiency of subsequent bioconjugation and the ultimate performance of the functionalized device. For example, the surface hydrophobicity, a key determinant of immobilized enzyme activity, is exquisitely sensitive to the specific alkanethiol chain length used to construct the SAM . Furthermore, the precise control over intermolecular spacing afforded by the C12 chain is essential in applications like molecular ruler stacks, where deviation in chain length compromises precision . Therefore, the use of this specific compound is not an arbitrary choice but a requirement for achieving verifiable, quantitative performance benchmarks.

Quantitative Differentiation Guide: 12-Mercaptododecanoic Acid vs. Closest Analogs


Immobilized Taq DNA Polymerase Activity: Hydrophobic vs. Hydrophilic SAM Performance

In a direct head-to-head study, the activity of immobilized Taq DNA polymerase on a hydrophobic SAM formed with 12-mercaptododecanoic acid was compared to that on a hydrophilic SAM. The hydrophobic SAM required a 17.5% mole fraction of MDA and a 90-minute reaction time to achieve maximum activity, which was higher than the maximum activity achieved on the hydrophilic SAM, which occurred at only 5% MDA and 10 minutes . This demonstrates that the surface environment created by MDA significantly alters the optimal conditions for enzyme function, directly impacting assay design and performance.

Enzyme immobilization Surface chemistry Biosensor fabrication

Enzyme Immobilization Efficiency: Protected vs. Random Immobilization on 12-MDA SAMs

When used as the matrix for a protected immobilization (PIM) strategy, a SAM formed with 12-mercaptododecanoic acid (at 5% mole fraction) enabled an immobilized Taq DNA polymerase activity that was approximately 20 times higher than that observed with a randomly immobilized enzyme [1]. This quantifies the compound's suitability for oriented, activity-preserving protein attachment when used in a specific mixed SAM formulation.

Protein immobilization SAM Biotechnology

Biosensor Performance: Quantitative Detection of Chemerin on 3D-Printed Electrodes

In a 2025 study, 12-mercaptododecanoic acid SAMs were used to functionalize 3D-printed gold electrodes for an impedimetric biosensor. This configuration achieved a linear detection range of 2-20 ng/mL for the obesity biomarker chemerin, with a limit of detection (LOD) of 0.0068 ng/mL and a limit of quantitation (LOQ) of 0.0227 ng/mL [1]. While this is not a direct comparator study, it establishes a quantitative performance benchmark for a state-of-the-art biosensor where MDA serves as the essential linker layer.

Biosensor Electrochemical Impedance Spectroscopy Diagnostics

Surface Acidity: Measured pKa of 12-MDA vs. 6-Mercaptohexanoic Acid

The surface acidity of SAMs formed from 12-mercaptododecanoic acid has been measured and compared to a shorter-chain analog. The pKa of the surface-bound 12-MDA was determined to be 4.80 (in H2O/EtOH, 80:20 v/v), which is significantly less acidic than the pKa of 3.85 measured for N-(2-(S)-methylacetic acid)-6-mercaptohexamide under identical conditions [1]. This difference in surface acidity, driven by the longer alkyl chain, directly influences pH-dependent colloidal stability and electrostatic interactions with biomolecules.

Surface Chemistry pH-Responsive Materials Nanoparticle Stability

Chain Length Impact on SAM Wettability: 12-MDA vs. Uncoated Gold Surfaces

The formation of a 12-mercaptododecanoic acid SAM on a gold-coated titanium plate altered the surface wettability. The water contact angle decreased from 99.4° on the bare gold-coated titanium to 59.5° after immersion in a 2 mM ethanolic solution of 12-MDA [1]. This quantifies the compound's ability to render a hydrophobic gold surface significantly more hydrophilic.

Surface Modification Contact Angle Wettability

Procurement-Driven Application Scenarios for 12-Mercaptododecanoic Acid


Fabrication of High-Activity Immobilized Enzyme Biosensors

When designing a biosensor that relies on the activity of an immobilized enzyme (e.g., Taq DNA polymerase, antibodies, or other proteins), 12-mercaptododecanoic acid is the optimal choice for constructing the SAM linker layer. The evidence demonstrates that it enables oriented immobilization strategies that preserve approximately 20-fold higher enzyme activity compared to random immobilization [1]. The specific chain length and surface hydrophobicity it imparts are critical to achieving this high performance, making it a non-interchangeable component for developers seeking to maximize sensor sensitivity and dynamic range.

Functionalization of Gold Nanoparticles for pH-Controlled Colloidal Stability

Researchers functionalizing gold nanoparticles (AuNPs) for applications in drug delivery, colorimetric assays, or nanoelectronics require precise control over surface charge and stability. The pKa of a 12-MDA-capped AuNP surface is 4.80, a value that is distinct from shorter-chain analogs [2]. This property dictates the nanoparticle's aggregation behavior in response to pH changes. Selecting 12-MDA ensures the nanoparticles will remain stable within a specific, predictable pH window (above pH 4.8) and aggregate predictably below it, a design parameter that cannot be replicated by substituting with, for example, 6-mercaptohexanoic acid.

Creating Reproducible Carboxyl-Terminated SAMs on Gold Electrodes

For applications requiring a uniform, well-defined monolayer of carboxylic acid groups on a gold surface—such as in electrochemical sensors [3], molecular electronics, or fundamental surface science studies—12-mercaptododecanoic acid is a proven standard. Its C12 chain provides a consistent monolayer thickness and a predictable water contact angle of ~59.5° on gold [4]. This allows for reproducible, quantitative comparison of results across experiments and labs. Its use in recent, peer-reviewed research on novel biosensor platforms confirms its ongoing relevance and reliability as a foundational surface chemistry tool [3].

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